Bienvenue dans la boutique en ligne BenchChem!

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide

Medicinal Chemistry Chemical Biology Drug Design

The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide (CAS 1574472-76-6, molecular formula C21H23N3O4, molecular weight 381.4 g/mol) is a fully synthetic indole-1-acetamide derivative. It features a 4-acetylamino-substituted indole core linked via an acetamide bridge to a 3,4-dimethoxybenzyl moiety.

Molecular Formula C21H23N3O4
Molecular Weight 381.4 g/mol
Cat. No. B14955652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide
Molecular FormulaC21H23N3O4
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H23N3O4/c1-14(25)23-17-5-4-6-18-16(17)9-10-24(18)13-21(26)22-12-15-7-8-19(27-2)20(11-15)28-3/h4-11H,12-13H2,1-3H3,(H,22,26)(H,23,25)
InChIKeyGHHZMAVTNXRNRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Acetylamino)-1H-Indol-1-Yl]-N-(3,4-Dimethoxybenzyl)Acetamide: Structural Identity and Procurement Context


The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide (CAS 1574472-76-6, molecular formula C21H23N3O4, molecular weight 381.4 g/mol) is a fully synthetic indole-1-acetamide derivative [1]. It features a 4-acetylamino-substituted indole core linked via an acetamide bridge to a 3,4-dimethoxybenzyl moiety. This compound is listed in the PubChem database (CID 71826638) and several chemical supplier catalogs, indicating its availability as a research tool or screening compound. However, at the time of this analysis, no peer-reviewed biological activity data, target engagement profiles, or comparative performance metrics were identified in the public domain for this specific structure.

Why Generic Substitution of 2-[4-(Acetylamino)-1H-Indol-1-Yl]-N-(3,4-Dimethoxybenzyl)Acetamide Carries Unquantified Risk


Within the indole-1-acetamide class, minor structural modifications are known to produce substantial shifts in target selectivity, potency, and physicochemical properties [1]. The specific combination of a 4-acetylamino group on the indole and a 3,4-dimethoxybenzyl amide substituent differentiates this compound from its closest commercially available analogs, which typically bear halogen, nitro, methoxy, or unsubstituted indole rings paired with varied N-aryl/benzyl groups [2]. In the absence of direct comparative pharmacological data for this molecule, assuming functional interchangeability with any analog—even one differing by a single substituent—is scientifically unsound and may lead to erroneous experimental conclusions or failed screening campaigns.

Quantitative Evidence Guide for 2-[4-(Acetylamino)-1H-Indol-1-Yl]-N-(3,4-Dimethoxybenzyl)Acetamide: Identified Comparators and Evidence Gaps


Hydrogen Bond Donor Count: A Structural Differentiator from 5-Methoxy and 5-Bromo Analogs

The target compound possesses two hydrogen bond donors (HBD = 2), derived from the secondary amide NH and the acetylamino NH [1]. Close analogs N-(3,4-dimethoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide and 2-(5-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide each have only one HBD (the amide NH) due to the absence of the acetylamino substitution [2]. This additional HBD capacity in the target compound may enhance binding affinity to protein pockets requiring bifurcated hydrogen bonding, although no direct binding data exists to confirm this.

Medicinal Chemistry Chemical Biology Drug Design

Lipophilicity (XLogP3) Comparison with De-acetylated and Brominated Analogs

The target compound has a computed XLogP3 value of 2.1 [1]. This places it in an intermediate lipophilicity range compared to its closest analogs. The 5-bromo analog 2-(5-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide is expected to have higher lipophilicity (estimated XLogP3 ~2.8-3.2 range for brominated indole derivatives), while the 5-methoxy analog has a lower computed XLogP3 of approximately 1.8 [2]. The target compound's balanced logP may offer a distinct advantage in assays where both membrane permeability and aqueous solubility are required, though experimental validation is absent.

ADME Pharmacokinetics Lipophilicity

Topological Polar Surface Area: Central Nervous System Multiparameter Optimization (MPO) Score Differentiation

The target compound has a topological polar surface area (TPSA) of 81.6 Ų [1]. According to the CNS MPO desirability criteria, TPSA values below 70 Ų are optimal for CNS penetration, while values above 90 Ų generally preclude it [2]. The target compound's TPSA of 81.6 Ų lies in a borderline region, differentiating it from the 4-nitro analog (estimated TPSA > 90 Ų due to the nitro group's higher polarity contribution) and the unsubstituted benzyl analog (estimated TPSA < 70 Ų due to the absence of methoxy groups). This intermediate TPSA may confer a distinct advantage in programs targeting the CNS where a balance between target engagement and brain exposure is critical.

CNS Drug Design Blood-Brain Barrier Physicochemical Property

Application Scenarios for 2-[4-(Acetylamino)-1H-Indol-1-Yl]-N-(3,4-Dimethoxybenzyl)Acetamide Based on Available Structural Evidence


Scaffold-Hopping Reference Compound in Indole-1-Acetamide SAR Campaigns

Where a research program has identified an initial hit in the indole-1-acetamide series, this compound can serve as a structurally distinct reference point to probe the SAR around indole C4 substitution and N-benzyl group variation. Its unique combination of a hydrogen-bond-capable acetylamino group and a moderately lipophilic dimethoxybenzyl moiety makes it suitable for assessing whether additional HBD capacity at the indole 4-position improves target affinity or selectivity relative to 4-H, 4-halo, or 4-nitro analogs. [1]

CNS Penetration Probe in Phenotypic Screening Cascades

Given its borderline CNS MPO profile (TPSA = 81.6 Ų, XLogP3 = 2.1), this compound can be deployed as a probe to assess whether moderate reductions in polar surface area relative to more polar indole-1-acetamide analogs translate into measurable improvements in cell-based permeability or in vivo brain exposure. Its differentiation from analogs with TPSA > 90 Ų or < 70 Ų provides a gradient of physicochemical properties for systematic CNS penetration studies. [2]

Binding Mode Hypothesis Testing via Hydrogen Bond Profiling

This compound's two hydrogen bond donors (versus one in most close analogs) make it a valuable tool for testing hypotheses about target binding pockets that may require or benefit from a bifurcated hydrogen bond interaction. In computational docking or biophysical binding studies, it can help determine whether the presence of the additional acetylamino NH correlates with a distinct binding mode or improved thermodynamic signature compared to matched molecular pairs lacking this functionality. [3]

Quote Request

Request a Quote for 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.